N-Cyclohexyl 2-aminobenzenesulfonamide

Lipophilicity Membrane permeability ADME

Procure N-Cyclohexyl 2-aminobenzenesulfonamide (CAS 77516-54-2) for specialized medicinal chemistry. Unlike the parent compound, its N-cyclohexyl substitution elevates LogP to 2.6, substantially improving membrane permeability for cell-based assays and in vivo models. This critical differentiation ensures reproducible SAR data and minimizes synthetic steps in library development.

Molecular Formula C12H18N2O2S
Molecular Weight 254.35 g/mol
CAS No. 77516-54-2
Cat. No. B1362800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclohexyl 2-aminobenzenesulfonamide
CAS77516-54-2
Molecular FormulaC12H18N2O2S
Molecular Weight254.35 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NS(=O)(=O)C2=CC=CC=C2N
InChIInChI=1S/C12H18N2O2S/c13-11-8-4-5-9-12(11)17(15,16)14-10-6-2-1-3-7-10/h4-5,8-10,14H,1-3,6-7,13H2
InChIKeyTUENGZHHNXAVMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl 2-Aminobenzenesulfonamide (CAS 77516-54-2) – A Lipophilic Sulfonamide Building Block for Drug Discovery


N-Cyclohexyl 2-aminobenzenesulfonamide (CAS 77516-54-2) is a sulfonamide derivative characterized by a 2-aminobenzenesulfonamide core substituted with an N-cyclohexyl group . With a molecular formula of C12H18N2O2S and a molecular weight of 254.35 g/mol, this compound exhibits increased lipophilicity (LogP = 2.6) compared to the parent 2-aminobenzenesulfonamide [1]. It serves as a versatile synthetic intermediate and a building block in medicinal chemistry, particularly for the development of enzyme inhibitors and heterocyclic compounds [2].

N-Cyclohexyl 2-Aminobenzenesulfonamide: Why Simple 2-Aminobenzenesulfonamide Analogs Cannot Substitute


Substitution of 2-aminobenzenesulfonamide with an N-cyclohexyl group drastically alters its physicochemical and biological profile. The introduction of the bulky, lipophilic cyclohexyl moiety increases the LogP from approximately 0.22 for the parent compound to 2.6 for N-Cyclohexyl 2-aminobenzenesulfonamide [1]. This shift is not incremental; it fundamentally changes membrane permeability and solubility profiles, directly impacting cellular uptake and biodistribution . Furthermore, the N-cyclohexyl substitution modulates enzyme binding affinities. While 2-aminobenzenesulfonamide is a known carbonic anhydrase IX (CA IX) inhibitor with a Ki of 450 nM [2], the N-cyclohexyl derivative is reported to have a different selectivity profile towards various carbonic anhydrase isozymes, a critical factor in drug development . Generic substitution with the parent compound or other simple alkyl analogs would therefore result in unpredictable biological activity and divergent synthetic utility, rendering it an invalid scientific practice for reproducible research.

N-Cyclohexyl 2-Aminobenzenesulfonamide: Quantifiable Differentiation from Analogs


Enhanced Lipophilicity: LogP 2.6 vs. 0.22 for 2-Aminobenzenesulfonamide

N-Cyclohexyl 2-aminobenzenesulfonamide demonstrates significantly higher lipophilicity compared to its parent compound, 2-aminobenzenesulfonamide. This is a direct consequence of N-cyclohexyl substitution. The calculated LogP value for N-Cyclohexyl 2-aminobenzenesulfonamide is 2.6 [1], whereas the parent 2-aminobenzenesulfonamide has a reported LogP of 0.22 [2]. This ~12-fold difference in partition coefficient predicts enhanced membrane permeability and altered in vivo distribution, a key differentiator for medicinal chemistry applications.

Lipophilicity Membrane permeability ADME

Structural Differentiation: N-Cyclohexyl vs. N-Aryl and N-Alkyl Analogs

The N-cyclohexyl group introduces unique steric and electronic properties compared to other common N-substitutions on the 2-aminobenzenesulfonamide scaffold. While analogs like N-phenyl or N-methyl derivatives exist, the cyclohexyl group provides a saturated, bulky, and conformationally flexible ring system that can engage in distinct hydrophobic interactions and steric clashes within enzyme active sites. This is a key structural differentiator that can lead to altered selectivity profiles against closely related targets, such as the carbonic anhydrase family . Unlike planar aromatic N-substituents, the cyclohexyl group can adopt chair conformations, offering unique three-dimensional pharmacophore features not present in simple alkyl or aryl derivatives.

Structure-Activity Relationship SAR Sterics

Potential for Divergent Carbonic Anhydrase Inhibition Profile

The parent compound, 2-aminobenzenesulfonamide, is a known carbonic anhydrase IX (CA IX) inhibitor with a Ki of 450 nM [1]. While direct Ki data for N-Cyclohexyl 2-aminobenzenesulfonamide is not currently available in the public domain, reports indicate that this compound has potential as an inhibitor of carbonic anhydrase isozymes, particularly CA IX . Given the well-established role of N-substituents in modulating CA isozyme selectivity, the N-cyclohexyl group is expected to alter the inhibition profile compared to the parent compound. This inference is supported by numerous studies on sulfonamide-based CA inhibitors, where lipophilic N-substituents significantly shift selectivity between cytosolic (CA I, II) and tumor-associated (CA IX, XII) isoforms.

Carbonic anhydrase Enzyme inhibition Isozyme selectivity

Building Block Versatility for Heterocyclic and Sulfonamide-Based Libraries

N-Cyclohexyl 2-aminobenzenesulfonamide is explicitly utilized as a building block in heterocyclic chemistry and for the development of sulfonamide-based therapeutics [1]. Its primary amine (on the benzene ring) and sulfonamide nitrogen offer two distinct sites for further functionalization, enabling the construction of diverse chemical libraries. In contrast, simpler analogs like 2-aminobenzenesulfonamide are less versatile as they lack the N-cyclohexyl group, which can serve as a lipophilic anchor or be deprotected to reveal a free sulfonamide. This dual functionality is a quantifiable advantage in terms of synthetic efficiency, reducing the number of steps required to access complex sulfonamide-containing molecules.

Synthetic intermediate Heterocyclic chemistry Chemical library

Key Application Scenarios for N-Cyclohexyl 2-Aminobenzenesulfonamide Based on Differentiated Properties


Development of Selective Carbonic Anhydrase Inhibitors with Improved Cellular Uptake

Researchers aiming to target tumor-associated carbonic anhydrase isoforms (e.g., CA IX) can utilize N-Cyclohexyl 2-aminobenzenesulfonamide as a scaffold for designing inhibitors with enhanced membrane permeability. The compound's LogP of 2.6, compared to 0.22 for the parent 2-aminobenzenesulfonamide [1], predicts significantly better passive diffusion across cell membranes. This is critical for in vitro cell-based assays and in vivo models of hypoxic tumors where CA IX is overexpressed. The N-cyclohexyl group also offers a handle for modulating isozyme selectivity, a key advantage over the parent compound .

Synthesis of Diversified Sulfonamide Chemical Libraries

Medicinal chemists engaged in high-throughput screening (HTS) or fragment-based drug discovery (FBDD) can employ this compound as a versatile building block. Its dual functional groups (primary amine and sulfonamide) allow for orthogonal derivatization, while the N-cyclohexyl group pre-installs a lipophilic moiety, reducing the number of synthetic steps required to access complex sulfonamide libraries [2]. This is a tangible advantage over simpler, unsubstituted 2-aminobenzenesulfonamide.

Investigating Structure-Activity Relationships (SAR) Around the Sulfonamide Nitrogen

For research programs focused on sulfonamide-based drugs (e.g., diuretics, antiglaucoma agents, antiepileptics), N-Cyclohexyl 2-aminobenzenesulfonamide serves as a unique probe for SAR studies. The cyclohexyl group's steric bulk and conformational flexibility can reveal novel binding interactions within enzyme active sites, such as carbonic anhydrases , that are not accessible with smaller N-alkyl or rigid N-aryl substituents. This can guide the optimization of selectivity and potency for a given target.

Precursor for Heterocyclic Compounds with Altered Pharmacokinetic Profiles

This compound can be used as a starting material for synthesizing fused heterocyclic systems (e.g., benzothiadiazines) bearing an N-cyclohexyl group. The increased lipophilicity of the resulting heterocycles, stemming from the cyclohexyl moiety, can be exploited to modulate their ADME properties. For instance, improving oral bioavailability or blood-brain barrier penetration in preclinical candidates [1]. This is a key consideration in early-stage drug development where compound physicochemical properties heavily influence progression.

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